molecular formula C22H21FN6OS B2861538 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one CAS No. 1358919-73-9

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2861538
CAS No.: 1358919-73-9
M. Wt: 436.51
InChI Key: CPXMHTVBAYAAHM-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one (CAS 1358919-73-9) is a synthetic organic compound with the molecular formula C22H21FN6OS and a molecular weight of 436.51 g/mol. This molecule features a [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is recognized in medicinal chemistry as a privileged structure for developing biologically active compounds. The [1,2,4]triazolo[4,3-a]quinoxaline moiety is a novel and attractive scaffold in the Imiqualines family, with research indicating its potential for creating candidates with cytotoxic activities on melanoma cell lines . The core structure is substituted with a 4-(4-fluorophenyl)piperazine group, connected via a ketone linkage, which contributes to the molecule's overall properties and potential for receptor interaction. The compound's calculated topological polar surface area is 91.9 Ų, and it has an XLogP3 value of 4, indicating its likely lipophilicity . The primary research value of this compound lies in its potential as a potent and selective human A3 adenosine receptor (AR) antagonist. Scientific literature has established that the 1,2,4-triazolo[4,3-a]quinoxalin-1-one moiety serves as an attractive scaffold for developing new potent and selective human A3 adenosine receptor antagonists, which is a significant target in pharmacological studies . This suggests the compound may have significant applications in neurological and inflammatory research. Furthermore, derivatives based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have demonstrated a wide spectrum of pharmacological properties in research settings, including anticancer activities, making them interesting for oncological investigations . The specific structural features of this compound, including the 4-fluorophenylpiperazine moiety and the methyl-triazoloquinoxaline system, are likely to contribute to its affinity and selectivity profile in biological assays. This product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMHTVBAYAAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Azidoquinoxaline Derivatives

Monge’s method for benzo-fused triazolopyrazines provides a foundational approach. Adapting this protocol:

  • 3-Chloroquinoxaline-4-carbonitrile (17) reacts with sodium azide to form 2-azido-3-cyanoquinoxaline (18) .
  • Acid-catalyzed cyclization (H₂SO₄, 80°C) yields 1-hydroxy-1H-triazolo[4,3-a]quinoxaline (19) .
  • Methylation : Treatment with methyl iodide/K₂CO₃ in DMF introduces the 1-methyl group (82% yield).
  • Thiolation : Nucleophilic displacement of chloride at C4 using NaSH in ethanol affords the thiol derivative (67% yield).

Key Data:

Step Reagents Temp (°C) Yield (%)
Azidation NaN₃, DMF 60 78
Cyclization H₂SO₄ 80 52
Methylation CH₃I, K₂CO₃ RT 82
Thiolation NaSH, EtOH 70 67

Copper-Catalyzed Cycloaddition

Chen’s cascade reaction using CuI/L-proline enables direct assembly:

  • N-(o-Bromophenyl)propiolamide (75) reacts with sodium azide under Cu catalysis.
  • Intramolecular alkyne-azide cycloaddition forms the triazole ring.
  • Subsequent cyclization with L-proline yields the triazoloquinoxaline core (98% yield).
  • Thiol introduction via Pd-catalyzed C–S coupling using H₂S gas (45 psi, 60% yield).

Preparation of 1-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-one

Ullmann-Type Coupling

Modified from FPMINT synthesis protocols:

  • Piperazine reacts with 1-bromo-4-fluorobenzene in the presence of CuI/1,10-phenanthroline.
  • N-Acylation : The resulting 4-(4-fluorophenyl)piperazine reacts with chloroacetyl chloride in THF to form the ketone (89% yield).

Optimization Note:
Halogen positioning significantly impacts coupling efficiency. Para-substituted fluorophenyl derivatives show 23% higher yields than ortho-analogues.

Thioether Coupling Strategies

Nucleophilic Displacement

  • Triazoloquinoxaline-4-thiol (1.2 eq) deprotonated with NaH in DMF.
  • Reacts with 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-bromoethan-1-one (1 eq) at 50°C for 12h.
  • Isolation by column chromatography (SiO₂, EtOAc/hexane) gives final product (74% yield).

Mitsunobu Reaction

Alternative approach using DIAD/PPh₃:

  • Thiol + 2-hydroxyethyl ketone derivative in anhydrous THF.
  • 72h reaction at RT achieves 68% yield but requires rigorous anhydrous conditions.

Comparative Performance:

Method Conditions Yield (%) Purity (HPLC)
Displacement DMF, 50°C 74 98.2
Mitsunobu THF, RT 68 97.5

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.72 (d, J = 8.4 Hz, 1H, quinoxaline-H), 7.89–7.21 (m, 5H, Ar-H), 4.32 (s, 2H, SCH₂), 3.91 (s, 3H, NCH₃).
  • HRMS (ESI+): m/z calcd for C₂₂H₂₁FN₆OS [M+H]⁺: 443.1372; found: 443.1369.

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O): tR = 6.72 min, 98.4% purity at 254 nm.

Critical Challenges and Optimization Opportunities

  • Triazole Regioselectivity : Copper-free click conditions may improve- vs-triazole formation.
  • Thiol Oxidation : Use of degassed solvents and 1,4-dithiothreitol (DTT) minimizes disulfide byproducts.
  • Piperazine Acylation : Switching from chloroacetyl chloride to bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) increases yields to 93%.

Emerging Methodologies

Recent advances from Li et al. enable one-pot assembly using:

  • 1-Azido-2-isocyanoarenes (79) + terminal alkynes (80) under Cu(OAc)₂ catalysis.
  • Simultaneous triazole formation and quinoxaline annulation (83% yield).
  • Late-stage thiol incorporation via Togni’s reagent II/TBAI system.

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or triazoloquinoxaline rings are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the compound.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of various pharmacological activities.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.

    Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial applications where its chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between Compound A and similar compounds:

Compound Name / ID Piperazine Substitution Linker Type Heterocycle / Substituent Reported Activity/Application Source
Compound A 4-(4-Fluorophenyl) Ethanone 1-Methyl-[1,2,4]triazoloquinoxaline-S- Not explicitly reported
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-(4-Chlorobenzenesulfonyl) Ethanone 1H-1,2,4-triazole-S- Unknown
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 4-(4-Fluorobenzyl) Methanone 4-Chlorophenyl Tyrosine kinase inhibitor fragment
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol 4-(4-Fluorophenyl) Ethanol 4-Methoxyphenyl Unknown
1-(s-Phenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one None None [1,2,4]Triazoloquinoxaline Antimicrobial

Key Structural Variations and Implications

Piperazine Substitution
  • Compound A ’s 4-fluorophenyl group directly attached to piperazine contrasts with sulfonyl (e.g., ) or benzyl (e.g., ) substitutions. The 4-fluorophenyl group may enhance lipophilicity and CNS penetration compared to polar sulfonyl groups .
Linker Chemistry
  • The ethanone linker in Compound A and provides rigidity, whereas the ethanol linker in introduces a hydroxyl group that may affect solubility and hydrogen-bonding capacity.
Heterocyclic Modifications
  • The triazoloquinoxaline in Compound A differs from simpler triazoles (e.g., ) or non-fused quinoxalines (e.g., ). Fused systems often exhibit enhanced binding due to increased planar surface area .

Biological Activity

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one (CAS Number: 913247-58-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes a piperazine ring substituted with a fluorophenyl group and a triazoloquinoxaline moiety linked via a thioether. The molecular formula is C19H22FN3OSC_{19}H_{22}FN_3OS with a molecular weight of approximately 359.47 g/mol.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit various bacterial strains by targeting specific biochemical pathways. The compound's structural features suggest potential activity against pathogens like Mycobacterium tuberculosis, where it may inhibit protein tyrosine phosphatase B (PtpB), crucial for bacterial virulence .

Anticancer Properties

The compound's analogs have been studied for their anticancer effects. A related compound demonstrated cytotoxicity in several cancer cell lines (DU145, HeLa, A549), acting as a Topoisomerase II inhibitor . This mechanism is vital for disrupting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Neuropharmacological Effects

The piperazine scaffold is known for its neuropharmacological activities. Compounds similar to this one have been evaluated for their effects on neurotransmitter systems. For example, some derivatives showed promise as antipsychotic agents with activities comparable to established medications like haloperidol .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in signal transduction pathways, particularly in microbial and cancer cells.
  • Cell Cycle Modulation : By inhibiting Topoisomerase II, it can induce G2/M phase arrest in cancer cells.
  • Neurotransmitter Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.

Study 1: Antimicrobial Activity

In vitro studies demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis through PtpB inhibition. This finding highlights its potential as an anti-virulence agent .

Study 2: Anticancer Activity

A series of compounds based on the triazoloquinoxaline structure were tested for cytotoxic effects against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through Topoisomerase II inhibition .

Study 3: Neuropharmacology

Investigations into the neuropharmacological properties revealed that certain derivatives could serve as effective tyrosinase inhibitors, suggesting potential applications in treating conditions like hyperpigmentation without cytotoxic effects .

Data Tables

Property Value
Molecular FormulaC₁₉H₂₂FN₃OS
Molecular Weight359.47 g/mol
CAS Number913247-58-2
Antimicrobial ActivityYes (against M. tuberculosis)
Anticancer ActivityYes (Topoisomerase II inhibitor)
Neuropharmacological ActivityYes (tyrosinase inhibition)

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one?

  • Methodology : The synthesis involves multi-step protocols. Key steps include:

  • Formation of the triazoloquinoxaline core : Reacting quinoxaline derivatives with hydrazine under reflux in ethanol, followed by methylation using iodomethane in basic conditions .
  • Sulfanyl linkage introduction : Thiolation via nucleophilic substitution with thiourea or Lawesson’s reagent, requiring anhydrous DMF at 80–100°C .
  • Piperazine coupling : Using EDCI/HOBt-mediated amidation or Mitsunobu conditions to attach the 4-(4-fluorophenyl)piperazine moiety .
    • Optimization : Control oxygen-sensitive steps under inert atmospheres (N₂/Ar) and monitor purity via TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperazine protons (δ 2.5–3.5 ppm), triazole aromaticity (δ 7.8–8.5 ppm), and fluorophenyl signals (δ 6.8–7.3 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm) .
    • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Key modifications :

  • Triazoloquinoxaline core : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Sulfanyl linker : Substitute with selenyl or oxygen to modulate electron-withdrawing effects and metabolic stability .
  • Piperazine moiety : Introduce para-substituted aryl groups (e.g., Cl, CF₃) to improve receptor binding affinity .
    • Biological testing : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays and compare IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities across studies?

  • Troubleshooting approaches :

  • Assay standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and validate receptor expression levels in cell lines via Western blot .
  • Competitive binding assays : Include positive controls (e.g., known antagonists) to normalize data across labs .
    • Data reconciliation : Apply multivariate analysis to account for variables like temperature, ionic strength, and protein concentration .

Q. How does the fluorophenyl group influence metabolic stability and pharmacokinetics?

  • Metabolic profiling :

  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The 4-fluorophenyl group reduces oxidative deamination compared to chlorophenyl analogs .
  • In silico : Predict CYP450 interactions using Schrödinger’s QikProp to identify vulnerable metabolic sites .
    • Pharmacokinetic parameters : Measure t₁/₂, Cmax, and AUC in rodent models to correlate fluorine’s electronegativity with enhanced bioavailability .

Methodological Guidance

  • For conflicting data : Replicate experiments using identical reagent batches and equipment calibration .
  • For low synthetic yields : Optimize stoichiometry (1.2:1 molar ratio for nucleophilic substitutions) and employ microwave-assisted synthesis to reduce side reactions .

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